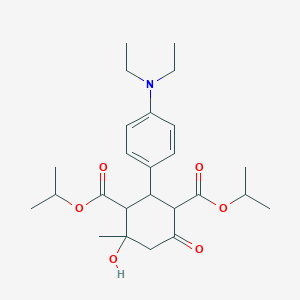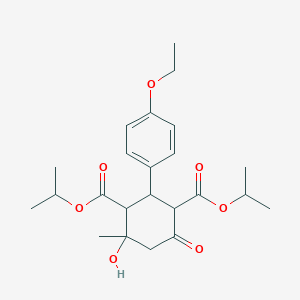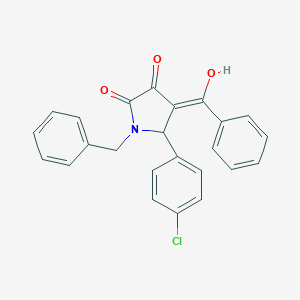
1-Benzoyl-4-(3,4-dimethoxybenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyl-4-(3,4-dimethoxybenzoyl)piperazine, commonly known as BDDP, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. BDDP is a piperazine derivative that has been synthesized through a variety of methods and has shown promising results in scientific research.
Mécanisme D'action
The exact mechanism of action of BDDP is not fully understood, but it is believed to work through the inhibition of various enzymes and pathways. BDDP has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. BDDP has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition leads to a reduction in inflammation.
Biochemical and Physiological Effects:
BDDP has been shown to have various biochemical and physiological effects. BDDP has been shown to induce apoptosis, or programmed cell death, in cancer cells. BDDP has also been shown to reduce the production of inflammatory cytokines, leading to a reduction in inflammation. Additionally, BDDP has been shown to have antioxidant effects, protecting cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
BDDP has several advantages for lab experiments, including its ability to induce apoptosis in cancer cells and its anti-inflammatory effects. However, there are also limitations to using BDDP in lab experiments. BDDP is a complex compound that requires specialized equipment and expertise to synthesize. Additionally, the exact mechanism of action of BDDP is not fully understood, making it difficult to predict its effects in certain experiments.
Orientations Futures
There are several potential future directions for the study of BDDP. One potential direction is the investigation of BDDP as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is the investigation of BDDP as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of BDDP and its potential applications in various fields of scientific research.
Méthodes De Synthèse
BDDP can be synthesized through a variety of methods, including the reaction of 1-benzoylpiperazine with 3,4-dimethoxybenzoyl chloride in the presence of a base. Other methods include the use of 1,4-bis(3,4-dimethoxybenzoyl)piperazine as a starting material. The synthesis of BDDP is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
BDDP has been studied for its potential therapeutic applications in various fields of scientific research, including cancer treatment, neuroprotection, and anti-inflammatory effects. BDDP has been shown to have a cytotoxic effect on cancer cells, making it a potential candidate for cancer treatment. BDDP has also been investigated for its neuroprotective effects, showing promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, BDDP has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
Formule moléculaire |
C20H22N2O4 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C20H22N2O4/c1-25-17-9-8-16(14-18(17)26-2)20(24)22-12-10-21(11-13-22)19(23)15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3 |
Clé InChI |
XWHVCOWZALBGTM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Methoxyphenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B248810.png)
![furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248811.png)
![1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248814.png)








![1-Benzoyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B248837.png)
